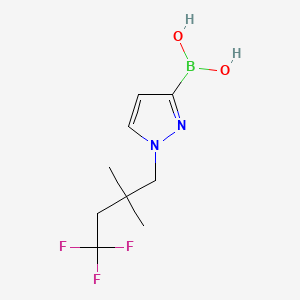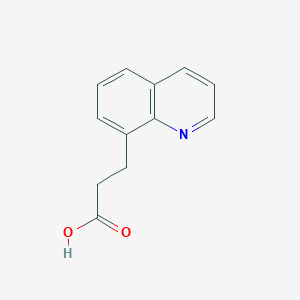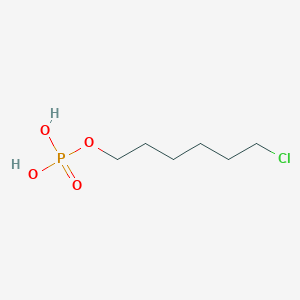
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) is an organic compound that belongs to the fluorene family It is characterized by its unique structure, which includes a fluorene core substituted with diphenylmethanol groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) typically involves the reaction of fluorene derivatives with diphenylmethanol under specific conditions. One common method involves the use of a Grignard reagent, where fluorene is reacted with diphenylmethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties
Mechanism of Action
The mechanism of action of (9H-Fluorene-2,7-diyl)bis(diphenylmethanol) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. Its unique structure allows it to participate in π-π stacking interactions, which are crucial for its function in materials science applications .
Comparison with Similar Compounds
Similar Compounds
(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(diphenylaniline): This compound has similar structural features but includes dioctyl groups, which enhance its solubility and processability.
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone): This compound is structurally similar but contains hexyl groups and phenylmethanone moieties, which influence its electronic properties.
Uniqueness
(9H-Fluorene-2,7-diyl)bis(diphenylmethanol) is unique due to its specific substitution pattern and the presence of diphenylmethanol groups. These features contribute to its distinct electronic and optical properties, making it valuable for applications in organic electronics and materials science.
Properties
Molecular Formula |
C39H30O2 |
|---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[7-[hydroxy(diphenyl)methyl]-9H-fluoren-2-yl]-diphenylmethanol |
InChI |
InChI=1S/C39H30O2/c40-38(30-13-5-1-6-14-30,31-15-7-2-8-16-31)34-21-23-36-28(26-34)25-29-27-35(22-24-37(29)36)39(41,32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-24,26-27,40-41H,25H2 |
InChI Key |
HDBSIJWITUYQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C5=C1C=C(C=C5)C(C6=CC=CC=C6)(C7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
![1-[4-(Methylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B13690908.png)

![2-[(4-Chlorophenyl)methyl]piperidin-4-amine](/img/structure/B13690930.png)

![4-Benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13690944.png)
![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
